molecular formula C19H18ClNO4 B3928074 [2-(4-Chlorophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]propanoate

[2-(4-Chlorophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]propanoate

Cat. No.: B3928074
M. Wt: 359.8 g/mol
InChI Key: XWXTVVPKPNHBHC-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]propanoate: is a synthetic organic compound that features a chlorophenyl group, an oxoethyl group, and a phenylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]propanoate typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 4-chlorophenyl-2-oxoethyl acetate.

    Amidation Reaction: The intermediate is then reacted with 2-phenylacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it into a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chlorophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for a wide range of applications in different fields.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c20-16-8-6-15(7-9-16)17(22)13-25-19(24)10-11-21-18(23)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXTVVPKPNHBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC(=O)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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